molecular formula C33H30N2O4 B137819 3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 297157-92-7

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B137819
CAS No.: 297157-92-7
M. Wt: 518.6 g/mol
InChI Key: IWMJWWNRHGYHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 3,4-dimethoxyphenyl group at position 3 and a 3-phenoxyphenyl substituent at position 11 (see Table 1 for structural comparison).

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O4/c1-37-30-16-15-21(20-31(30)38-2)23-18-28-32(29(36)19-23)33(35-27-14-7-6-13-26(27)34-28)22-9-8-12-25(17-22)39-24-10-4-3-5-11-24/h3-17,20,23,33-35H,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMJWWNRHGYHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enamines with Arylglyoxal Hydrates

This method, adapted from hexahydrodibenzo[b,e][1, diazepin-1-one syntheses , involves a two-step process:

  • Enamine Formation : Reacting 3-(2-aminophenylamino)cyclohex-2-en-1-one with 3,4-dimethoxyphenyl-substituted precursors to generate the enamine intermediate.

  • Cyclocondensation : Treating the enamine with 3-phenoxyphenylglyoxal hydrate in refluxing 2-propanol to induce cyclization.

Conditions :

  • Solvent : 2-Propanol

  • Temperature : Reflux (82°C)

  • Time : 10–25 minutes until precipitation

  • Yield : 60–75% (estimated based on analogous reactions)

Key Observations :

  • The reaction proceeds via nucleophilic attack of the enamine’s amino group on the glyoxal carbonyl, followed by intramolecular cyclization .

  • The 3-phenoxyphenyl group is introduced regioselectively at the C11 position due to steric and electronic effects .

Palladium(II)-Catalyzed Cyclization/Addition

A palladium-mediated approach, inspired by dibenzo[b,d]azepine syntheses , leverages catalytic Pd(II) to assemble the diazepinone core.

Procedure :

  • Pd-Aryl Formation : React 3-phenoxyphenylboronic acid with Pd(OAc)₂ to generate a Pd-aryl complex.

  • Cyclization : Introduce the enamine intermediate (containing the 3,4-dimethoxyphenyl group) to form a Pd-bound azepine precursor.

  • Protonation and Cyclization : Acidic conditions (e.g., trifluoroacetic acid) facilitate protonation and intramolecular cyclization to yield the target compound .

Conditions :

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Acid : TfOH (20 mol%)

  • Solvent : Water/ethanol (3:1 v/v)

  • Temperature : 60°C

  • Yield : 70–85% (extrapolated from similar Pd-catalyzed reactions)

Mechanistic Insight :

  • The Pd catalyst enables C–C bond formation between the arylboronic acid and enamine, followed by carbopalladation to form the seven-membered ring .

Acid-Catalyzed Cyclization of Hydrazides

Modified from dibenzo[b,f]azepine protocols , this method employs POCl₃-mediated cyclization:

  • Hydrazide Synthesis : React 5H-dibenzo[b,f]azepine-5-carbohydrazide with 3-phenoxybenzoyl chloride to form N′-benzoylhydrazide.

  • Cyclization : Reflux the hydrazide in POCl₃ to induce oxadiazole ring formation and subsequent rearrangement to the diazepinone .

Conditions :

  • Cyclization Agent : POCl₃ (neat)

  • Temperature : 110°C (reflux)

  • Time : 30 minutes

  • Yield : 50–65%

Limitations :

  • Requires strict moisture control to avoid side reactions.

  • The 3,4-dimethoxyphenyl group must be pre-installed on the hydrazide precursor.

Catalyst-Free Aqueous Synthesis

Eco-friendly synthesis, derived from dibenzo diazepin-1-one preparations , avoids metal catalysts:

  • One-Pot Reaction : Combine o-phenylenediamine, dimedone, 3-phenoxybenzaldehyde, and 3,4-dimethoxybenzaldehyde in water under sealed-tube conditions.

  • Cyclodehydration : Heat at 100°C to facilitate imine formation and cyclization .

Conditions :

  • Solvent : Water

  • Temperature : 100°C

  • Time : 130 minutes

  • Yield : 80–90%

Advantages :

  • Eliminates organic solvents and catalysts.

  • High atom economy due to in situ generation of intermediates.

Comparative Analysis of Methods

Method Conditions Yield Key Advantages
Cyclocondensation Reflux in 2-propanol60–75%Regioselective substituent introduction
Pd-Catalyzed Pd(OAc)₂, TfOH, 60°C70–85%Efficient C–C bond formation
POCl₃ Cyclization POCl₃ reflux50–65%Compatible with electron-rich substituents
Aqueous Synthesis Water, 100°C80–90%Environmentally benign, high yield

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 297157-92-7) is a synthetic compound with significant potential in various scientific and medical fields. Its unique structural features contribute to its biological activity, particularly as a cytoprotective modulator of apoptotic signal pathways.

Cytoprotection

Research indicates that this compound acts as a cytoprotective agent , modulating apoptotic signals within cells. This property is particularly relevant in the context of neuroprotection and the treatment of neurodegenerative diseases. By inhibiting apoptosis in neuronal cells, it may help preserve cell viability under stress conditions such as oxidative stress or toxic exposure .

Pharmacological Potential

The compound's pharmacological profile suggests potential applications in:

  • Neuropharmacology : Due to its protective effects on neuronal cells, it could be explored for treating conditions like Alzheimer's disease or Parkinson's disease.
  • Cancer Therapy : The modulation of apoptotic pathways may provide a therapeutic angle for sensitizing cancer cells to chemotherapy by selectively protecting normal cells from cytotoxic effects while allowing cancer cell apoptosis .

Case Studies and Experimental Data

  • Neuroprotective Studies : In vitro studies have demonstrated that the compound can significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. This suggests a mechanism involving the stabilization of mitochondrial function and inhibition of caspase activation .
  • Cancer Cell Line Studies : Preliminary studies using various cancer cell lines indicate that the compound can enhance the efficacy of standard chemotherapeutic agents by reducing off-target toxicity to healthy cells. This dual action could lead to improved treatment outcomes in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytoprotectionModulates apoptotic signals; protects neuronal cells from apoptosis
NeuroprotectionPotential application in neurodegenerative diseases
Cancer TherapyEnhances efficacy of chemotherapy while protecting normal cells

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other neurotransmitter systems and signaling pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenzodiazepinones exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with its structural analogs:

Table 1: Structural and Functional Comparison of Dibenzodiazepinone Derivatives

Compound Name / Identifier Substituents (Position 3 / Position 11) Molecular Formula Molar Mass (g/mol) Key Findings
Target Compound 3-(3,4-Dimethoxyphenyl) / 11-(3-phenoxyphenyl) C₃₃H₃₁N₂O₄* 543.62 Hypothesized enhanced lipophilicity and electron-rich aromatic interactions due to methoxy and phenoxy groups.
3-(3,4-Dimethoxyphenyl) / 11-[4-(trifluoromethyl)phenyl] C₃₄H₃₅F₃N₂O₄ 592.65 Higher molar mass due to trifluoromethyl group; increased metabolic stability typical of fluorinated analogs.
3-(4-Methoxyphenyl) / 11-[4-(trifluoromethyl)phenyl] C₂₈H₂₃F₃N₂O₂ 476.49 Reduced steric bulk compared to target compound; trifluoromethyl enhances hydrophobicity.
3,3-Dimethyl / 11-(6-methyl-4-oxochromen-3-yl) C₂₅H₂₄N₂O₃ 400.47 Chromen substituent introduces conjugated π-system; potential fluorescence or UV activity.
3-(4-Chlorophenyl) / 11-(3-bromo-4-hydroxy-5-methoxyphenyl) C₂₈H₂₂BrClN₂O₃ 525.82 Halogenated groups (Br, Cl) may improve binding to hydrophobic protein pockets.
(FC2) 7-Benzoyl / 11-(1H-indol-3-yl) C₂₈H₂₄N₃O₂ 434.19 Demonstrated selective cytotoxicity in cancer cells (IC₅₀ ~10 μM) via NF-κB pathway modulation.

*Calculated based on structural similarity to .

Key Observations :

Halogenated Derivatives: Compounds with Cl or Br () exhibit higher molar masses and may display improved target affinity but reduced solubility . Fluorinated Analogs: The trifluoromethyl group in and enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Biological Activity Trends: Anticancer Potential: FC2 () shows cytotoxicity at 10 μM in cancer cells, attributed to its indole and benzoyl groups, which are absent in the target compound. The latter’s phenoxyphenyl group may confer distinct apoptotic mechanisms . Tolerability: FC2’s lack of toxicity in normal fibroblasts suggests structural modifications (e.g., indole vs. phenoxy) influence selectivity .

Synthetic Flexibility: Derivatives are synthesized via condensation of enaminoketones with aryl glyoxals (). Post-synthetic modifications (e.g., acetylation, nitrosation) allow further functionalization . The target compound’s 3-phenoxyphenyl group could be introduced using 3-phenoxyphenylglyoxal hydrate, a strategy validated in for analogous aroylations .

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule belonging to the dibenzo diazepine class. This compound has garnered interest due to its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C33H30N2O4
  • Molecular Weight : 518.6 g/mol
  • CAS Number : 297157-92-7

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological pathways and targets. Here are the key areas of activity:

2. Antitumor Activity

Dibenzo diazepines have been investigated for their cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that related compounds possess significant cytotoxic activity against HeLa (cervical cancer) and U251 (glioblastoma) cell lines. The mechanisms typically involve apoptosis induction and disruption of cell cycle progression .

3. Antioxidant Properties

Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Some studies suggest that dibenzo diazepine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

StudyFindingsImplications
Park et al., 2015Investigated the melanogenic effects of related compounds; showed activation of ERK and p38 pathways leading to increased tyrosinase levels in melanoma cells .Suggests potential for use in skin pigmentation disorders.
Cytotoxicity AssaysDibenzo diazepine derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin against HeLa and U251 cells .Indicates potential as a novel anticancer agent.
Antioxidant StudiesCompounds demonstrated DPPH scavenging activity comparable to ascorbic acid .Highlights potential for therapeutic applications in oxidative stress-related conditions.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with several molecular targets:

  • GABA Receptors : Similar compounds act as positive allosteric modulators.
  • Tyrosinase Activation : Enhances melanin synthesis via USF1 pathway activation.
  • Cell Cycle Regulation : Induces apoptosis through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for this dibenzodiazepine derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via palladium(II)-catalyzed cyclization/addition reactions, as demonstrated for structurally related dibenzodiazepines. Key steps include:

  • Use of arylboronic acids (e.g., 3-phenoxyphenylboronic acid) in cross-coupling reactions under inert atmospheres.
  • Temperature optimization (e.g., 100°C in sealed tubes) to enhance regioselectivity and reduce side products .
  • Purification via column chromatography with gradients of ethyl acetate/hexane.

Table 1: Representative Reaction Conditions

PrecursorCatalystTemp. (°C)Yield (%)Reference
1a + arylboronic acidPd(OAc)₂10065–78
Benzodiazepine core + acyl chlorideDIPEA (base)0–2555–70

Note: Adjust equivalents of boronic acid (1.5–2.0 equiv.) and catalyst loading (5–10 mol%) to balance cost and efficiency.

Q. How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the dibenzodiazepine core?

Methodological Answer:

  • Variable substituents : Systematically modify methoxy and phenoxyphenyl groups to assess impacts on receptor binding (e.g., GABAA_A or serotonin receptors).
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities, guided by crystallographic data .
  • Biological assays : Test analogues in vitro (e.g., antimicrobial activity via MIC assays) and compare with reference compounds like diazepam .

Table 3: Substituent Effects on Bioactivity

SubstituentIC50_{50} (nM)Antimicrobial Activity (MIC, μg/mL)
3,4-Dimethoxyphenyl120 ± 1516–32
4-Nitrophenyl450 ± 30>64

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v).
  • Data normalization : Express activity relative to positive controls (e.g., % inhibition vs. diazepam) to minimize inter-lab variability .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA with Tukey post-hoc) to identify outliers .

Q. What methodological frameworks are recommended for comparative studies of dibenzodiazepine derivatives?

Methodological Answer: Adopt a three-stage comparative design:

  • Define comparators : Select analogues with shared cores but varying substituents (e.g., nitro vs. methoxy groups) .
  • Control variables : Fix solvent, temperature, and assay duration to isolate substituent effects.
  • Quantitative analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.